molecular formula C26H32N4 B14858071 4,6-Bis(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline

4,6-Bis(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline

Cat. No.: B14858071
M. Wt: 400.6 g/mol
InChI Key: ZUWDQLKGXQTWQK-UHFFFAOYSA-N
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Description

4,6-Bis(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and piperidine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution reactions: where piperidine derivatives are introduced to the quinoline core.

    Cyclization reactions: to form the quinoline ring structure.

    Catalytic hydrogenation: to reduce any intermediate compounds.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch reactors: for controlled synthesis.

    Continuous flow reactors: for large-scale production.

    Purification techniques: such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline can undergo various chemical reactions including:

    Oxidation: where the compound is oxidized to form quinoline N-oxide derivatives.

    Reduction: where the compound is reduced to form dihydroquinoline derivatives.

    Substitution: where functional groups on the quinoline ring are substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Catalysts: such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: as a building block for the synthesis of more complex molecules.

    Biology: as a probe for studying biological processes.

    Medicine: as a potential therapeutic agent for treating various diseases.

    Industry: as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-Bis(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: where the compound binds to and inhibits the activity of specific enzymes.

    Receptor binding: where the compound interacts with cellular receptors to modulate signaling pathways.

    DNA intercalation: where the compound inserts itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: a simpler structure with similar biological activities.

    Piperidine derivatives: compounds with similar piperidine rings but different substituents.

    Pyridine derivatives: compounds with similar pyridine rings but different substituents.

Uniqueness

4,6-Bis(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline is unique due to its specific combination of quinoline, piperidine, and pyridine rings, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C26H32N4

Molecular Weight

400.6 g/mol

IUPAC Name

4,6-bis(4-methylpiperidin-1-yl)-2-pyridin-2-ylquinoline

InChI

InChI=1S/C26H32N4/c1-19-8-13-29(14-9-19)21-6-7-23-22(17-21)26(30-15-10-20(2)11-16-30)18-25(28-23)24-5-3-4-12-27-24/h3-7,12,17-20H,8-11,13-16H2,1-2H3

InChI Key

ZUWDQLKGXQTWQK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC3=C(C=C2)N=C(C=C3N4CCC(CC4)C)C5=CC=CC=N5

Origin of Product

United States

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